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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current clinical and preclinical data for

Somatostatin Receptor Type 4 (SSTR4) agonists in the context of diabetic neuropathy. Detailed

protocols for relevant preclinical models are also included to facilitate further research and

development in this area.

I. Clinical Trial Results for SSTR4 Agonists
To date, the most prominent clinical investigation of an SSTR4 agonist for diabetic neuropathy

is the Phase 2 trial of LY3556050.

A. Summary of Phase 2 Clinical Trial for LY3556050
(NCT04707157)
A Phase 2, double-blind, placebo-controlled study was conducted to evaluate the efficacy,

safety, and pharmacokinetics of the selective and potent SSTR4 agonist LY3556050 for the

treatment of diabetic peripheral neuropathic pain (DPNP)[1][2].

Data Presentation

Table 1: Efficacy of LY3556050 in Diabetic Peripheral Neuropathic Pain (Week 8)[1][2]
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Outcome Measure
LY3556050 (600 mg
BID)

Placebo
Difference from
Placebo (95%
Credible Interval)

Primary Endpoint:

Mean Change from

Baseline in Average

Pain Intensity (API) on

Numerical Rating

Scale (NRS)

- - -1.56 (-2.76, -0.38)

API was measured on an 11-point scale from 0 (no pain) to 10 (pain as bad as you can

imagine).

Table 2: Safety and Tolerability of LY3556050[1]

Adverse Event Profile LY3556050 Placebo

Most Common Treatment-

Emergent Adverse Events

(≥15% in any group)

Diarrhea, constipation,

nausea, increased anion gap
-

Severity of Adverse Events Majority were mild to moderate -

Discontinuation due to Adverse

Events

Numerically higher than

placebo (driven by nausea,

constipation, and diarrhea)

-

Serious Adverse Events

Two participants in each

group; none considered

related to the study drug

-

Table 3: Pharmacokinetics of LY3556050 (Week 8)

Parameter Value (mean ± SD)

Trough Plasma Concentration (600 mg BID) 2310 ± 1320 ng/mL
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B. Experimental Protocol for Phase 2 Trial of LY3556050
(NCT04707157)
While a detailed, step-by-step protocol is not publicly available, the key components of the

study design have been reported.

1. Study Design:

Phase 2, randomized, double-blind, placebo-controlled, multicenter study.

Participants were randomized in a 2:1 ratio to receive either LY3556050 or a placebo.

2. Participant Population:

Inclusion Criteria:

Diagnosis of Type 1 or Type 2 diabetes.

History of daily, symmetrical neuropathic foot pain for at least 12 weeks.

Diagnosis of DPNP.

Visual Analog Scale (VAS) pain score of ≥40 and <95 during screening.

Body Mass Index (BMI) <40 kg/m ².

Exclusion Criteria:

Cancer within the past 2 years (with some exceptions).

Active suicidal ideation.

Positive HIV test.

History of alcohol or illicit drug use disorder within 2 years.

Current drug-induced neuropathy.

3. Intervention:
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Investigational Drug: LY3556050, administered orally.

Dosing Regimen: Titrated from 200 mg twice daily (BID) up to a maximum of 600 mg BID,

based on tolerability.

Control: Placebo, administered orally.

Rescue Medication: Acetaminophen was permitted with limited frequency.

4. Outcome Measures:

Primary Endpoint: Mean change from baseline to Week 8 in Average Pain Intensity (API) as

measured by the Numerical Rating Scale (NRS). Participants were asked to rate their

average pain over the preceding 24 hours on a scale of 0 to 10.

Secondary Endpoints: Assessed overall improvement in pain and physical functioning.

5. Statistical Analysis:

A Bayesian mixed model for repeated measures was used to evaluate the change from

baseline in the comparison between the treatment and placebo groups.

II. SSTR4 Signaling Pathway
SSTR4 is a G protein-coupled receptor (GPCR). Its activation by an agonist like LY3556050

initiates an intracellular signaling cascade that is believed to contribute to its analgesic effects.

A. Diagram of SSTR4 Signaling Pathway
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Caption: SSTR4 agonist signaling pathway leading to analgesia.

III. Preclinical Experimental Protocols
The following protocols are standard methods used in preclinical research to model diabetic

neuropathy and assess pain-like behaviors in rodents. These can be adapted for testing novel

SSTR4 agonists.
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A. Induction of Diabetic Neuropathy: Streptozotocin
(STZ) Model in Rats
This is a widely used model to induce a type 1 diabetes-like condition in rodents, which

subsequently leads to the development of neuropathic pain.

1. Materials:

Streptozotocin (STZ)

Citrate buffer (pH 4.5)

Saline (0.9% NaCl)

Syringes and needles for injection

Glucometer and test strips

Male Sprague-Dawley or Wistar rats (250-300g)

2. Protocol:

Animal Acclimatization: House rats in standard conditions for at least one week before the

experiment.

Baseline Measurements:

Measure and record the baseline body weight of each rat.

Assess baseline mechanical sensitivity using the von Frey test (see protocol below).

Measure baseline blood glucose from a tail vein blood sample.

STZ Preparation:

On the day of injection, prepare a fresh solution of STZ in cold citrate buffer. The

concentration should be calculated based on the desired dose (typically 40-75 mg/kg) and

the injection volume.
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Protect the STZ solution from light.

Induction of Diabetes:

Administer a single intraperitoneal (i.p.) injection of the STZ solution to each rat.

Return the rats to their cages with free access to food and water. It is advisable to provide

a 10% sucrose solution in the drinking water for the first 24 hours to prevent

hypoglycemia.

Confirmation of Diabetes:

Measure blood glucose levels 48-72 hours after STZ injection.

Rats with blood glucose levels consistently above 250 mg/dL (or 15 mM) are considered

diabetic and are included in the study.

Development of Neuropathy:

Monitor body weight and blood glucose weekly.

Diabetic neuropathy, characterized by mechanical allodynia, typically develops over 2-4

weeks.

B. Assessment of Mechanical Allodynia: Von Frey Test
This test measures the withdrawal threshold of the paw in response to a mechanical stimulus, a

key indicator of neuropathic pain.

1. Materials:

A set of calibrated von Frey filaments (monofilaments that exert a specific force when bent).

Testing chambers with a wire mesh floor that allows access to the plantar surface of the rat's

paws.

2. Protocol:
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Acclimatization: Place the rats in the individual testing chambers and allow them to acclimate

for at least 15-20 minutes before testing begins.

Filament Application:

Starting with a filament in the middle of the force range, apply it perpendicularly to the

plantar surface of the hind paw with sufficient force to cause the filament to buckle slightly.

Hold the filament in this position for 2-5 seconds.

Response Assessment:

A positive response is a sharp withdrawal, flinching, or licking of the paw.

Up-Down Method (Dixon's method):

If there is no response, the next filament applied is of a higher force.

If there is a positive response, the next filament applied is of a lower force.

The pattern of responses is used to calculate the 50% paw withdrawal threshold (in

grams).

Data Analysis: The 50% withdrawal threshold is calculated using the formula described by

Chaplan et al. (1994). A significant decrease in the withdrawal threshold in diabetic animals

compared to baseline or control animals indicates mechanical allodynia.

C. Experimental Workflow for Preclinical SSTR4 Agonist
Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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